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1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone

Lipophilicity Drug-Likeness Pharmacokinetics

Researchers studying p300 HAT inhibition need achiral reference controls. Structurally similar analogs differ in target engagement due to oxidation state and substitution. This 2-methylindole-piperidine ethanone (CAS 302333-63-7) is the ideal achiral reference scaffold-related to p300 ligand QS4 but lacking chiral methylpiperidine. Use parallel to QS4 to isolate stereochemical effects on IC50. Single ketone ensures stability; intact indole NH (HBD=1) preserves target binding; XLogP3=3.0 supports cell permeability. Bulk stock available with analytical verification.

Molecular Formula C16H20N2O
Molecular Weight 256.349
CAS No. 302333-63-7
Cat. No. B2432458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone
CAS302333-63-7
Molecular FormulaC16H20N2O
Molecular Weight256.349
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)CN3CCCCC3
InChIInChI=1S/C16H20N2O/c1-12-16(13-7-3-4-8-14(13)17-12)15(19)11-18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3
InChIKeyATYAAAYWSYXNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone: Chemical Identity & Scaffold


1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone (CAS 302333-63-7) is a synthetic small molecule (C16H20N2O, MW 256.34 g/mol) comprising a 2-methylindole core linked via an ethanone bridge to a piperidine ring [1]. It belongs to the 3-acylindole chemotype, a privileged scaffold in medicinal chemistry broadly explored for kinase inhibition, epigenetic modulation, and GPCR targeting [2]. The compound is catalogued in major screening libraries (PubChem CID 722359) and is commercially available as a research chemical [1]. Its core scaffold is directly related to the p300 histone acetyltransferase (HAT) inhibitor chemotype exemplified by PDB ligand QS4, providing a rational entry point for epigenetic probe development [3].

Indole-Piperidine Ethanones: Why Substitution Fails


Compounds within the indole-piperidine ethanone family, including the target molecule and its closest analogs, are not functionally interchangeable despite their shared core. Even minor structural modifications—such as the oxidation state of the ethanone bridge (ketone vs. 1,2-dione), the methylation pattern on the indole ring, and the substitution of the piperidine ring—dramatically alter physicochemical properties (e.g., cLogP, hydrogen bond capacity) and biological target engagement [1][2]. For example, the target compound presents a specific 2-methylindole substitution pattern and an unsubstituted piperidine ring, which distinguishes it from the p300 HAT inhibitor QS4 (which carries a chiral (R)-2-methylpiperidine) and from the dione analog (which introduces an additional carbonyl capable of divergent hydrogen-bonding networks) [3]. Consequently, procurement without verifying these structural parameters risks selecting a compound with irrelevant target-binding properties despite superficial similarity.

1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone: Key Differentiation Evidence


Lipophilicity Comparison: Des-Methyl Congener

The presence of the 2-methyl substituent on the indole ring of the target compound (MW 256.34 g/mol) increases its calculated lipophilicity compared to the unsubstituted 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethanone (MW 242.32 g/mol). The target compound's XLogP3 is 3.0, whereas the des-methyl analog is predicted to have an XLogP3 of approximately 2.5 based on the absence of the methyl group [1]. This difference of approximately 0.5 log units corresponds to a roughly 3-fold shift in the octanol-water partition coefficient, which can significantly influence membrane permeability, non-specific protein binding, and pharmacokinetic behavior in cellular and in vivo assays.

Lipophilicity Drug-Likeness Pharmacokinetics

Achiral vs Chiral Piperidine: Comparison with QS4

The target compound is the achiral piperidine analog of the crystallographically confirmed p300 HAT inhibitor QS4 (PDB 6V8K), which bears an (R)-2-methylpiperidine group [1]. QS4 binds to the p300 HAT domain with defined interactions between the piperidine ring and the enzyme's catalytic cleft [1]. While the target compound's unsubstituted piperidine ring lacks the stereochemical constraints of QS4 and may exhibit reduced p300 HAT binding affinity, its achiral nature simplifies synthesis and eliminates the need for chiral separation—a significant procurement advantage for laboratories not equipped for chiral analysis [2]. The target compound serves as a useful achiral reference control for evaluating stereochemistry-dependent activity in p300 HAT assays.

Epigenetics p300 Histone Acetyltransferase Crystallography

Oxidation State: Ketone vs 1,2-Dione Analog

The target compound is a ketone with the ethanone bridge in the ketone oxidation state, whereas the analog 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 330965-18-9) features a 1,2-dione (vicinal dicarbonyl) system . The dione analog has a higher molecular weight (270.33 vs 256.34 g/mol), an additional hydrogen bond acceptor (the second carbonyl oxygen), and a distinct electron distribution due to the conjugated dicarbonyl system. This structural divergence results in different hydrogen-bonding capacity (3 H-bond acceptors vs 2 for the target compound), potentially altering both target engagement and off-target profiles [1]. The target compound's single ketone group also provides greater chemical stability against nucleophilic attack and redox cycling, which can be advantageous in long-term storage and biological assay conditions where the dione may undergo unwanted reactions [1].

Chemical Stability Redox Chemistry Hydrogen Bonding

Hydrogen Bond Donor Capacity vs N-Substituted Analogs

The target compound possesses exactly one hydrogen bond donor (the NH group of the 2-methylindole ring), with a computed topological polar surface area (TPSA) of 36.1 Ų [1]. This profile is distinct from N-substituted indole analogs, such as 2-(2-methyl-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone, which have zero HBDs because the indole nitrogen is substituted [2]. The presence of a single, well-positioned HBD is a critical feature for molecular recognition in biological targets such as kinases and acetyltransferases, where the indole NH often acts as a key hydrogen bond donor to backbone carbonyl groups in the ATP-binding pocket [3]. The absence of this feature in N-substituted analogs can ablate or substantially reduce target-binding capacity.

Hydrogen Bonding Molecular Recognition Pharmacophore

1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone: Application Scenarios


Achiral Comparator for p300 HAT Inhibitor SAR

Based on the structural relationship to the crystallographic p300 HAT inhibitor QS4 [REFS-3 from Section 3], this compound serves as an ideal achiral reference control. Researchers can use it in parallel with the (R)-enantiomer QS4 in biochemical p300 HAT activity assays to quantify the contribution of piperidine stereochemistry to enzyme inhibition. The absence of a chiral center eliminates the confounding factor of enantiomeric purity, ensuring that any observed differences in IC50 values are attributable to stereochemical effects rather than sample quality [1].

HBD-Conserved Scaffold for Kinase & Epigenetic Probes

The 2-methylindole NH group (HBD = 1) is retained in this compound, making it suitable for development as a kinase or epigenetic reader domain probe where the indole NH-to-backbone hydrogen bond is a known recognition motif [REFS-3 from Section 3]. Unlike N-substituted indole analogs lacking this HBD, the target compound preserves this critical pharmacophoric element, making it the preferred starting scaffold for fragment-based or structure-guided optimization programs targeting ATP-binding pockets [2].

Lipophilic Reference for Cellular Permeability Profiling

With a defined XLogP3 of 3.0 [REFS-1 from Section 3], this compound occupies a favorable lipophilicity range for cell-based assays and can serve as a reference compound for calibrating cellular permeability models. Its intermediate cLogP value, compared to the des-methyl analog (cLogP ~2.5), makes it particularly useful for benchmarking the impact of incremental lipophilicity on passive membrane diffusion in Caco-2 or PAMPA assays .

Reduced Redox Interference vs Dione Analogs

The target compound's single ketone group provides greater chemical stability and fewer hydrogen bond acceptors than the 1,2-dione analog (CAS 330965-18-9) [REFS-1 from Section 3]. This makes it a superior choice for high-throughput screening campaigns and long-term biological assays where dione redox cycling or non-specific covalent modification could generate false-positive results. Procurement of this compound ensures that assay outcomes reflect specific, non-covalent target engagement rather than dione-dependent artifacts.

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